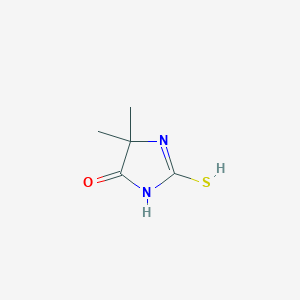
Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine
Overview
Description
Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine is an organophosphorus compound known for its unique structure and reactivity. This compound is characterized by the presence of a phosphine group attached to a benzyl moiety, which is further substituted with dimethoxy groups. It is widely used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine typically involves the reaction of dicyclohexylphosphine with 2-(2,6-dimethoxybenzyl)benzyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted benzyl derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential in modifying biological molecules and studying enzyme mechanisms.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine involves its ability to coordinate with transition metals, forming stable complexes that facilitate various catalytic processes. The phosphine group acts as a nucleophile, donating electron density to the metal center, thereby enhancing the reactivity of the metal in catalytic cycles. This coordination is crucial in reactions such as cross-coupling, where the compound helps in the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with different steric and electronic properties.
Dicyclohexylphosphine: Similar in structure but lacks the benzyl and dimethoxy substitutions.
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Shares structural similarities but differs in the arrangement of the benzyl groups.
Uniqueness
Dicyclohexyl(2-(2,6-dimethoxybenzyl)benzyl)phosphine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications, where it can provide better selectivity and reactivity compared to other phosphine ligands .
Properties
IUPAC Name |
dicyclohexyl-[[2-[(2,6-dimethoxyphenyl)methyl]phenyl]methyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39O2P/c1-29-27-18-11-19-28(30-2)26(27)20-22-12-9-10-13-23(22)21-31(24-14-5-3-6-15-24)25-16-7-4-8-17-25/h9-13,18-19,24-25H,3-8,14-17,20-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMBLOLNVXPXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CC2=CC=CC=C2CP(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152476 | |
| Record name | Phosphine, dicyclohexyl[[2-[(2,6-dimethoxyphenyl)methyl]phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951440-81-5 | |
| Record name | Phosphine, dicyclohexyl[[2-[(2,6-dimethoxyphenyl)methyl]phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951440-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, dicyclohexyl[[2-[(2,6-dimethoxyphenyl)methyl]phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8007514.png)
![exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B8007525.png)
